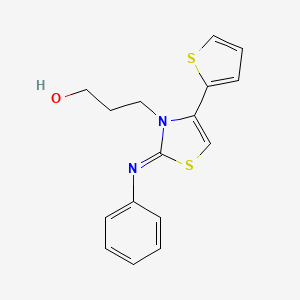![molecular formula C16H16F4N4OS B2766380 2-((4-fluorophenyl)thio)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034557-07-6](/img/structure/B2766380.png)
2-((4-fluorophenyl)thio)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((4-fluorophenyl)thio)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . This group is often used in pharmaceuticals and drugs . The compound also contains a [1,2,4]triazolo[4,3-a]pyrazine derivative, which has been studied for its potential as a c-Met kinase inhibitor .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the trifluoromethyl group can be introduced through various methods, such as the treatment of carboxylic acids with sulfur tetrafluoride . Additionally, [1,2,4]triazolo[4,3-a]pyrazine derivatives can be synthesized through a [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates .Applications De Recherche Scientifique
Radiosynthesis for Imaging Applications
One significant application of related compounds involves their development as selective ligands for imaging. For example, the synthesis and radiosynthesis of fluorine-18 labeled compounds have been explored for their potential in positron emission tomography (PET) imaging of the translocator protein (18 kDa). These developments are crucial for advancing in vivo imaging techniques, allowing for more precise diagnostic capabilities in neurological and oncological research (Dollé et al., 2008).
Anticancer Research
Compounds structurally related to the specified chemical have demonstrated remarkable anticancer effects. By modifying the core structure, researchers have synthesized derivatives that exhibit potent antiproliferative activities against various human cancer cell lines. These findings underscore the potential of such compounds in the development of new anticancer agents with reduced toxicity (Xiao-meng Wang et al., 2015).
Insecticidal Activity
Research into heterocyclic compounds incorporating thiadiazole moieties has revealed their potential as insecticidal agents. Such studies are pivotal for the development of new, more effective insecticides that could be used in agriculture to protect crops from pests without the adverse environmental effects associated with traditional pesticides (A. Fadda et al., 2017).
Discovery and Synthesis of P2X7 Antagonists
The process of discovering and synthesizing novel P2X7 antagonists showcases the utility of such chemical structures in the development of new therapeutic agents. These compounds have shown promise in preclinical trials for the treatment of mood disorders, demonstrating the potential of chemical derivatives in psychiatric medication development (C. Chrovian et al., 2018).
Molecular Probes Development
The creation of molecular probes based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffolds for the A2A adenosine receptor highlights another crucial application. These probes are instrumental in studying receptor interactions and could lead to advancements in the understanding of various physiological and pathological processes (T. Kumar et al., 2011).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F4N4OS/c17-11-1-3-12(4-2-11)26-9-15(25)21-8-14-23-22-13-7-10(16(18,19)20)5-6-24(13)14/h1-4,10H,5-9H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDBMZXNLMHIPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)CSC3=CC=C(C=C3)F)CC1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F4N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorophenyl)thio)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2766297.png)
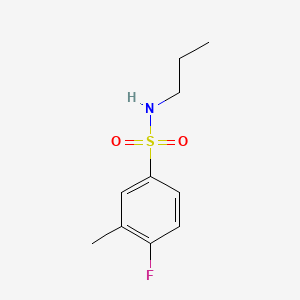
![2-Chloro-N-[2-(2-fluoroanilino)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B2766301.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide](/img/structure/B2766302.png)
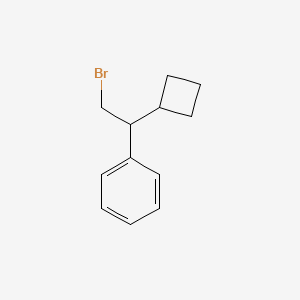
![2-chloro-5-[(diethylamino)sulfonyl]-N-(4-isopropoxybenzyl)benzamide](/img/structure/B2766304.png)


![2,3-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2766309.png)
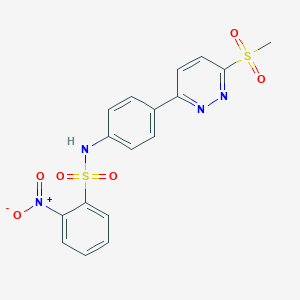
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propanamide](/img/structure/B2766311.png)
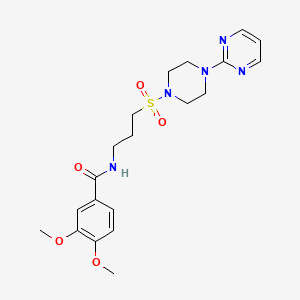
![2-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2766318.png)
